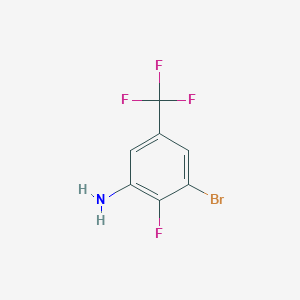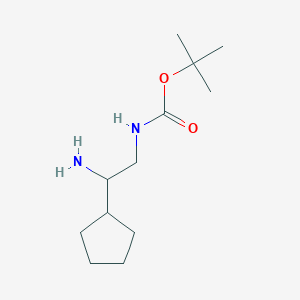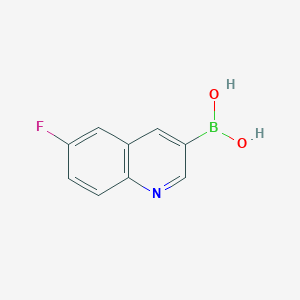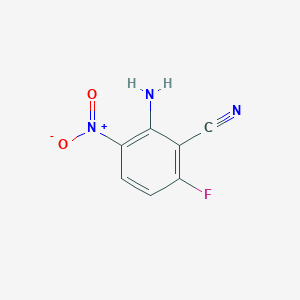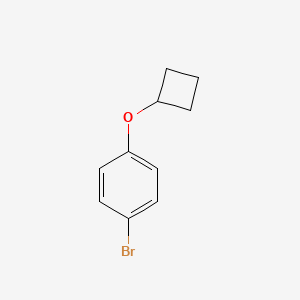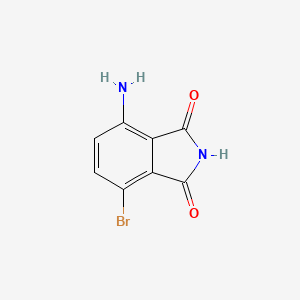
4-Amino-7-bromo-isoindole-1,3-dione
Overview
Description
4-Amino-7-bromo-isoindole-1,3-dione, also known as 4-ABI, is a brominated heterocyclic compound. It is a member of the isoindole family, and is widely used in scientific research for its biochemical and physiological effects. 4-ABI is synthesized in a two-step process, involving the reaction of 4-amino-2-bromo-benzoic acid with 1,3-dibromo-2-propanol. It is a versatile compound, with a wide range of applications in biochemistry, pharmacology, and drug discovery.
Scientific Research Applications
Synthesis and Molecular Structures
Synthetic Methods : 4-Amino-7-bromo-isoindole-1,3-dione is synthesized using various methods. One method involves the reaction of dibromomethyl compounds with primary amines, followed by oxidation processes to form isoindole diones (Claessens et al., 2008). Another approach is the reaction of phthalic anhydride with hydroxylamine and subsequent treatments to produce derivatives of isoindole-1,3-dione (Banu et al., 2001).
Molecular Structures and Properties : The structural aspects of isoindole-1,3-dione derivatives have been explored. For instance, the formation of tricyclic N-aminoimides derived from isoindole-1,3-diones and their crystal structures have been studied (Struga et al., 2007). These studies provide insights into the molecular geometry and interaction potentials of these compounds.
Chemical Reactions and Derivatives
Chemical Reactions : Various chemical reactions involving isoindole-1,3-diones have been reported. These include cyclization reactions, condensations with different amines, and 1,3-dipolar cycloaddition processes (Hou et al., 2007), (Li et al., 2013). These reactions are significant for synthesizing various derivatives with potential applications in different fields.
Derivative Synthesis : The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives and their amino and triazole derivatives have been achieved, showing the versatility of isoindole-1,3-diones as starting materials for diverse chemical compounds (Tan et al., 2016).
Potential Applications
Photoluminescent Properties : Some amino-phthalimide derivatives of 1H-isoindole-1,3(2H)-dione exhibit notable photoluminescent properties, indicating potential applications in optical materials and sensors (Tan et al., 2014).
Biological Activity : Isoindole-1,3-dione derivatives have been explored for their biological activities. For example, studies on the impact of N-alkylamino substituents on serotonin receptors and phosphodiesterase 10A inhibition suggest their potential use in antipsychotic drugs (Czopek et al., 2020).
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been known to exhibit diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis .
Mode of Action
It’s known that isoindoline-1,3-dione derivatives can interact with various biological targets due to their diverse chemical reactivity .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Result of Action
Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity and promising applications .
properties
IUPAC Name |
4-amino-7-bromoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAUVOSVRZPBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)NC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

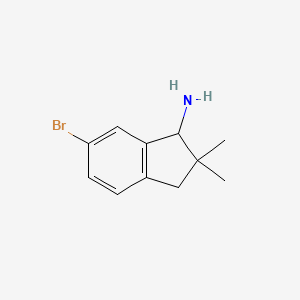
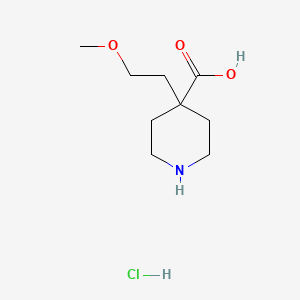

![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)
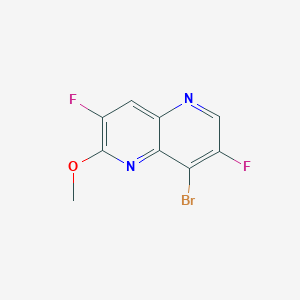
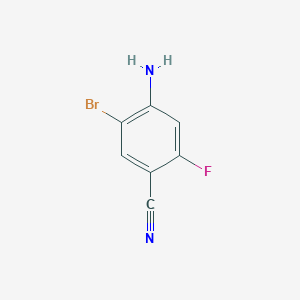
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)
